E7820

Descripción general

Descripción

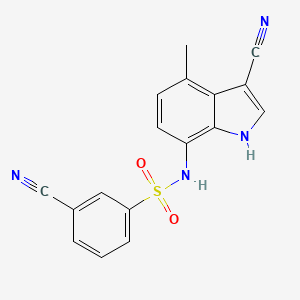

E-7820, también conocido como N-(3-Ciano-4-metil-1H-indol-7-il)-3-cianobenceno-sulfonamida, es un derivado de sulfonamida aromática. Es un inhibidor de la angiogénesis único que suprime la expresión de la subunidad alfa2 de la integrina en las células endoteliales. Este compuesto ha demostrado un potencial significativo en la inhibición de la angiogénesis inducida por tumores y el crecimiento tumoral en varios modelos experimentales .

Métodos De Preparación

La síntesis de E-7820 implica varios pasos, comenzando con la preparación del derivado indol. Los pasos clave incluyen:

Formación del núcleo indólico: El núcleo indólico se sintetiza mediante una serie de reacciones que implican la ciclación de precursores apropiados.

Introducción del grupo ciano: El grupo ciano se introduce mediante una reacción de sustitución nucleofílica.

Formación de sulfonamida: El paso final implica la formación del grupo sulfonamida mediante la reacción del derivado indólico con un cloruro de sulfonilo en condiciones básicas.

Los métodos de producción industrial para E-7820 no están ampliamente documentados, pero la síntesis generalmente sigue pasos similares con optimización para la producción a gran escala.

Análisis De Reacciones Químicas

E-7820 sufre varias reacciones químicas, que incluyen:

Oxidación: E-7820 se puede oxidar en condiciones específicas para formar productos oxidados correspondientes.

Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos ciano u otros grupos funcionales presentes en la molécula.

Sustitución: Las reacciones de sustitución nucleofílica se pueden utilizar para introducir diferentes sustituyentes en el anillo aromático.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y nucleófilos como el metóxido de sodio. Los productos principales formados dependen de las condiciones de reacción específicas y los reactivos utilizados.

Aplicaciones Científicas De Investigación

E-7820 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Investigación del cáncer: E-7820 se utiliza principalmente como un inhibidor de la angiogénesis en la investigación del cáncer. .

Estudios biológicos: E-7820 se utiliza para estudiar el papel de las integrinas en la función de las células endoteliales y la angiogénesis.

Desarrollo de fármacos: E-7820 sirve como un compuesto líder para el desarrollo de nuevos inhibidores de la angiogénesis y fármacos contra el cáncer.

Mecanismo De Acción

E-7820 ejerce sus efectos inhibiendo la expresión de la subunidad alfa2 de la integrina en las células endoteliales. Las integrinas son moléculas de adhesión celular que desempeñan un papel crucial en la angiogénesis. Al suprimir la integrina alfa2, E-7820 interrumpe la formación de nuevos vasos sanguíneos, inhibiendo así el crecimiento tumoral y la angiogénesis. El compuesto también modula la expresión de otras integrinas, incluyendo alfa1, alfa3 y alfa5, contribuyendo aún más a sus efectos antiangiogénicos .

Comparación Con Compuestos Similares

E-7820 es único en comparación con otros inhibidores de la angiogénesis debido a su mecanismo de acción específico que se dirige a la integrina alfa2. Los compuestos similares incluyen:

Bevacizumab: Un anticuerpo que inhibe el factor de crecimiento endotelial vascular (VEGF).

Sunitinib: Un inhibidor de molécula pequeña que se dirige a múltiples tirosina quinasas receptoras.

Sorafenib: Otro inhibidor de múltiples quinasas con propiedades antiangiogénicas

La especificidad de E-7820 para la integrina alfa2 lo convierte en una herramienta valiosa para estudiar los procesos mediados por integrinas y desarrollar terapias dirigidas.

Actividad Biológica

E7820, an orally active aromatic sulfonamide derivative, has emerged as a significant compound in cancer therapy due to its anti-angiogenic properties and ability to modulate integrin expression. This article explores the biological activity of this compound, focusing on its mechanisms, clinical findings, and potential therapeutic applications.

This compound primarily functions as an angiogenesis inhibitor , which is crucial in cancer treatment as it disrupts the formation of new blood vessels that tumors require for growth. Its mechanism involves:

- Inhibition of Integrin Expression : this compound modulates the expression of integrins, particularly α-2, α-3, α-5, and β-1 integrins. This modulation leads to a decrease in endothelial cell adhesion and migration, which are essential for angiogenesis .

- Induction of Apoptosis : In combination therapies, such as with erlotinib, this compound has shown to enhance apoptosis in tumor-associated endothelial cells, leading to reduced microvessel density (MVD) in tumors .

- Global Disruption of Splicing : Recent studies indicate that this compound degrades the splicing factor RBM39, causing significant alterations in RNA splicing patterns which can affect gene expression related to DNA repair mechanisms .

Preclinical Studies

Preclinical studies have demonstrated the efficacy of this compound across various models:

- Tumor Growth Inhibition : this compound significantly inhibited basic fibroblast growth factor (bFGF)-induced angiogenesis in mouse models and reduced tumor growth in subcutaneously implanted tumors .

- Integrin Modulation : In vitro studies showed that this compound decreased integrin α-2 expression on platelets and endothelial cells, suggesting its potential as a biomarker for treatment efficacy .

Clinical Studies

This compound has been evaluated in several clinical trials:

Phase I Trials

A Phase I study assessed the pharmacodynamics and pharmacokinetics of this compound in patients with advanced solid tumors. Key findings included:

- Tolerability and Safety : The maximum tolerated dose (MTD) was established with notable adverse effects including thrombocytopenia and neutropenia .

- Stable Disease Observations : While no objective responses were recorded, prolonged stable disease was noted in many heavily pretreated patients, indicating potential clinical benefit .

Phase II Trials

Further investigations combined this compound with other agents like cetuximab for colorectal cancer patients. Results indicated limited efficacy but highlighted the importance of patient selection based on integrin expression levels for improved outcomes .

Case Studies

Recent case studies using patient-derived xenograft (PDX) models have provided insights into the efficacy of this compound:

- Tumor Shrinkage Rates : In a study involving various cancers (bile duct, gastric, pancreatic), this compound demonstrated a 38.1% overall response rate with significant shrinkage observed particularly in bile duct cancer (58.3%) and uterine cancer (55.6%) models .

- Predictive Biomarkers : Whole-exome sequencing identified mutations in genes related to homologous recombination repair (e.g., BRCA1/2) as potential biomarkers for predicting response to this compound therapy .

Summary of Findings

The biological activity of this compound showcases its potential as a therapeutic agent in oncology through its anti-angiogenic effects and modulation of integrin expression. The following table summarizes key findings from various studies:

| Study Type | Key Findings | Response Rate |

|---|---|---|

| Preclinical | Inhibition of angiogenesis; apoptosis induction | N/A |

| Phase I | Established MTD; prolonged stable disease | N/A |

| Phase II | Limited efficacy; importance of patient selection | Varies by cancer |

| PDX Models | Significant tumor shrinkage | 38.1% overall |

Propiedades

IUPAC Name |

3-cyano-N-(3-cyano-4-methyl-1H-indol-7-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N4O2S/c1-11-5-6-15(17-16(11)13(9-19)10-20-17)21-24(22,23)14-4-2-3-12(7-14)8-18/h2-7,10,20-21H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWGUASZLXHYWIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CNC2=C(C=C1)NS(=O)(=O)C3=CC=CC(=C3)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20183142 | |

| Record name | E 7820 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20183142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

289483-69-8 | |

| Record name | E 7820 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0289483698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | E-7820 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12505 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | E 7820 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20183142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | E-7820 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TVH5K7949N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.